Agavoside I
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Overview
Description
Agavoside I is a steroidal saponin, a class of naturally occurring glycosides. It is derived from the Agave genus, particularly from Agave americana. Steroidal saponins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agavoside I involves the extraction of the aglycone moiety from Agave plants, followed by glycosylation to attach the sugar moiety. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the aglycone. Glycosylation is then carried out using glycosyl donors under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Agave plants. The process includes harvesting the plants, followed by mechanical and chemical extraction methods to isolate the desired compound. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Agavoside I undergoes various chemical reactions, including:
Oxidation: The aglycone moiety can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases.
Major Products Formed
Oxidation: Oxo derivatives of the aglycone.
Reduction: Hydroxylated derivatives.
Substitution: Free aglycone and sugar moieties.
Scientific Research Applications
Agavoside I has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of natural sweeteners and as a foaming agent in beverages.
Mechanism of Action
Agavoside I exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their permeability and affecting ion transport. It also inhibits certain enzymes, leading to the modulation of metabolic pathways. The compound’s saponin structure allows it to form complexes with cholesterol, disrupting cell membrane integrity and leading to cell lysis in certain pathogens .
Comparison with Similar Compounds
Similar Compounds
Agavoside A: Another steroidal saponin from Agave americana with similar biological activities.
Hecogenin: A steroidal sapogenin that serves as a precursor for the synthesis of steroidal drugs.
Diosgenin: A steroidal sapogenin used in the synthesis of corticosteroids and contraceptives.
Uniqueness of Agavoside I
This compound is unique due to its specific glycosidic linkage and the presence of a particular sugar moiety, which contributes to its distinct biological activities. Its ability to interact with cell membranes and enzymes sets it apart from other similar compounds .
Biological Activity
Agavoside I, a compound derived from the Agave genus, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its effects on inflammation, cancer, and gut health.
Overview of this compound
This compound is classified as a spirostanol saponin, a type of glycoside known for its potential therapeutic properties. Research indicates that compounds like this compound can influence cellular processes through various mechanisms, including modulation of inflammatory pathways and interaction with gut microbiota.
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in multiple studies:
- Neuroinflammation Management : A study showed that Agave extracts containing this compound reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells, suggesting a protective effect against neuroinflammatory conditions .
- Cytokine Modulation : In an experimental autoimmune encephalomyelitis model, administration of this compound resulted in decreased levels of IL-17 and increased IL-10, indicating its role in regulating immune responses .
Study | Model | Key Findings |
---|---|---|
Microglial Cells | Reduced TNF-α and IL-1β expression | |
EAE Mice Model | Decreased IL-17; increased IL-10 |
2. Anticancer Properties
This compound has shown promise in cancer research:
- Cytotoxicity Against Cancer Cells : Research indicated that this compound could inhibit the proliferation of various carcinoma cell lines without causing significant cytotoxicity to normal cells. This selectivity is crucial for developing cancer therapies .
- Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells by upregulating specific miRNAs involved in tumor suppression .
Study | Cancer Type | Concentration | Effect |
---|---|---|---|
Renal Carcinoma | 50 µM | Induced apoptosis | |
Hepatocellular Carcinoma | 100 µM | Cell cycle arrest |
3. Gut Health and Microbiota Interaction
Recent studies have explored the impact of this compound on gut health:
- Gut Microbiota Modulation : this compound has been linked to changes in gut microbiota composition, promoting beneficial bacteria such as Akkermansia muciniphila, which is associated with improved metabolic health .
- Immune Response Regulation : The compound also enhances the gut barrier function and modulates immune responses, reducing metabolic endotoxemia in high-fat diet models .
Study | Model | Key Findings |
---|---|---|
Obese Mice | Increased Akkermansia muciniphila abundance | |
Gut Health Study | Improved barrier function and reduced inflammation |
Case Study 1: Neuroprotective Effects
In a controlled study involving obese mice, oral administration of this compound at a dose of 30 mg/kg daily for two weeks resulted in significant reductions in neuroinflammation markers. Immunofluorescence analysis revealed decreased IL-1β-positive cell counts in treated mice compared to controls .
Case Study 2: Cancer Cell Line Studies
In vitro studies on renal adenocarcinoma cells treated with this compound showed a concentration-dependent increase in p21/Cip1 expression without cytotoxic effects. This suggests potential therapeutic applications in managing renal cancers while minimizing damage to surrounding healthy tissues .
Properties
CAS No. |
58572-17-1 |
---|---|
Molecular Formula |
C74H122O41 |
Molecular Weight |
1667.7 g/mol |
IUPAC Name |
(6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-4-hydroxy-6-methyl-3,5-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
InChI |
InChI=1S/C74H122O41/c1-23(21-99-64-52(92)48(88)44(84)35(17-75)105-64)10-13-74(98)24(2)40-34(115-74)15-32-30-9-8-28-14-29(11-12-72(28,6)31(30)16-39(80)73(32,40)7)104-68-55(95)49(89)59(37(19-77)107-68)110-69-56(96)50(90)60(38(20-78)108-69)111-71-63(114-65-51(91)43(83)33(79)22-100-65)61(45(85)36(18-76)106-71)112-70-62(113-67-54(94)47(87)42(82)26(4)102-67)57(97)58(27(5)103-70)109-66-53(93)46(86)41(81)25(3)101-66/h23-38,40-71,75-79,81-98H,8-22H2,1-7H3/t23-,24+,25-,26-,27-,28+,29+,30?,31?,32?,33-,34?,35-,36-,37-,38-,40?,41-,42-,43+,44-,45-,46+,47+,48+,49-,50-,51-,52-,53+,54+,55-,56-,57+,58-,59+,60-,61+,62+,63-,64-,65+,66-,67-,68-,69+,70-,71+,72+,73-,74-/m1/s1 |
InChI Key |
CBAAURVXZXOKCC-LKICMATPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@H]8CC[C@]9([C@H](C8)CCC1C9CC(=O)[C@]2(C1CC1C2[C@@H]([C@](O1)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)CO)CO)O)C)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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